Ensartinib (X-396) is a second-generation, orally available, small-molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK). [] It was developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Ensartinib has also shown activity against other kinases including MET, ABL, Axl, EPHA2, LTK, ROS1, and SLK. [, , , ] Ensartinib is considered a promising therapeutic agent due to its high potency against various crizotinib-resistant ALK mutations, its ability to penetrate the blood-brain barrier, and its generally favorable safety profile. [, , , , , , , ]
The synthesis of ensartinib involves several key steps that focus on creating a compound with high selectivity for ALK. The synthetic route generally begins with the formation of a core structure that incorporates an isopropoxy group and a chloro substituent. The synthesis can be achieved through various methods including:
Technical details regarding the synthesis include the use of specific reagents and conditions that optimize yield and purity. For example, reactions may require controlled temperatures and inert atmospheres to prevent degradation or side reactions .
Ensartinib's molecular structure reveals a complex arrangement that contributes to its binding affinity for the ALK receptor. The chemical formula is CHClNO, and it features a chloro-substituted phenyl ring connected to an isopropoxy group through a piperazine linker.
The three-dimensional conformation of ensartinib allows it to effectively fit into the ATP-binding site of ALK, inhibiting its activity .
Ensartinib participates in several chemical reactions that are critical for its pharmacological activity:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with ensartinib treatment .
The mechanism of action of ensartinib involves selective inhibition of ALK phosphorylation, which disrupts oncogenic signaling pathways. Upon binding to ALK, ensartinib prevents ATP from binding to the kinase domain, thereby inhibiting its activity. This leads to:
Clinical studies have shown significant tumor shrinkage in patients treated with ensartinib, demonstrating its effectiveness against ALK-positive NSCLC .
Ensartinib is primarily used for treating patients with advanced ALK-positive non-small cell lung cancer who have progressed on or are intolerant to prior therapies. Clinical applications include:
Research continues into potential uses beyond lung cancer, including investigations into other malignancies driven by ALK rearrangements .
Ensartinib (C₂₆H₂₇Cl₂FN₆O₃; molecular weight: 561.44 g/mol) is a small-molecule tyrosine kinase inhibitor featuring a chiral aminopyridazine core linked to a dichlorofluorophenyl moiety via an ether bond [1] [7]. Its optimized structure incorporates three stereocenters, with the (R) configuration at the benzylic carbon proving critical for target engagement. The aminopyridazine scaffold enables hydrogen bonding with ALK's hinge region (residues Met1199 and Glu1197), while the 2,6-dichloro-3-fluorophenyl group occupies a hydrophobic pocket, enhancing binding affinity [1] [6].
Structural innovations include:
Table 1: Key Structural Components of Ensartinib
Structural Element | Chemical Role | Pharmacological Impact |
---|---|---|
Aminopyridazine ring | H-bond acceptor with kinase hinge | High ALK binding affinity (IC₅₀: 0.2 nM) |
2,6-Dichloro-3-fluorophenyl | Hydrophobic occupier of ATP pocket | Resistance mutation coverage (e.g., L1196M) |
(3R,5S)-Dimethylpiperazine | Solubility enhancer | Improved CNS penetration and oral bioavailability |
Ensartinib demonstrates nanomolar potency against ALK (IC₅₀: 0.2 nM), ROS1 (IC₅₀: 0.7 nM), and EphA2 (IC₅₀: 5.3 nM) kinases [1] [4]. Biochemical assays reveal 10-fold greater ALK inhibition compared to crizotinib, attributed to deeper accommodation within the ATP-binding cleft. Ensartinib binds ALK's DFG-in conformation, stabilizing the inactive state and preventing autophosphorylation [1] [6].
Key selectivity features:
Table 2: Kinase Inhibition Profile of Ensartinib
Target Kinase | IC₅₀ (nM) | Clinical Relevance |
---|---|---|
ALK (wild-type) | 0.2 | Primary driver in 3-7% of NSCLCs |
ALK L1196M | 1.8 | Common crizotinib resistance mutation |
ALK G1202R | 4.5 | Resistance to 2nd-gen inhibitors (e.g., alectinib) |
ROS1 | 0.7 | Oncogenic driver in 1-2% of NSCLCs |
EphA2 | 5.3 | Promotes tumor angiogenesis and metastasis |
MET | >1000 | Minimal inhibition, reducing off-target toxicity |
Cell-free kinase assays (Reaction Biology Corporation) evaluated ensartinib against 120 tyrosine kinases at 1 μM ATP concentrations. Ensartinib inhibited 15/120 kinases at >90% efficiency (1 μM dose), with highest specificity for ALK, ROS1, LTK, and Eph receptor family members [1] [6]. Selectivity was quantified via the Gini score (0.72), indicating superior target discrimination versus crizotinib (0.52) [6].
Cellular potency studies demonstrated:
Drug-transporter interactions revealed ensartinib as an ABCB1/P-glycoprotein substrate (efflux ratio: 8.2 in MDCKII-ABCB1 monolayers) but also a potent inhibitor (IC₅₀: 3.69 μM). It synergized with daunorubicin in ABCB1-overexpressing cells (combination index: 0.45), reversing multidrug resistance [6].
Table 3: Biochemical Interactions of Ensartinib
Interaction Type | Experimental Model | Key Finding |
---|---|---|
CYP Inhibition | Recombinant CYPs | Strong inhibition of CYP3A4 (IC₅₀: 1.12 μM) |
ABC Transporter Modulation | MDCKII-ABCB1/ABCG2 cells | Inhibits ABCB1 (IC₅₀: 3.69 μM) and ABCG2 (IC₅₀: 9.13 μM) |
Plasma Protein Binding | Equilibrium dialysis | >95% bound to albumin and α1-acid glycoprotein |
Metabolic Stability | Human liver microsomes | Half-life: 42 min; primary metabolite: N-desmethyl ensartinib |
Molecular docking (AutoDock Vina) corroborated these findings:
Table 4: Nomenclature of Ensartinib
Identifier Type | Name(s) |
---|---|
Chemical Name | 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-{4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl}pyridazine-3-carboxamide |
IUPAC Name | Same as above |
Synonyms | X-396; Ensartinib hydrochloride (salt form) |
Trade Name | Ensacove |
CAS Registry Number | 1370651-20-9 (freebase); 2137030-98-7 (HCl) |
DrugBank Accession | DB14860 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7